5-Bromo-2-ethoxy-3-isopropoxypyridine
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Overview
Description
5-Bromo-2-ethoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C10H14BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, ethoxy, and isopropoxy groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-3-isopropoxypyridine typically involves the bromination of 2-ethoxy-3-isopropoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethoxy-3-isopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The ethoxy and isopropoxy groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-2-ethoxy-3-isopropoxypyridine has several applications in scientific research:
Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-3-isopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The bromine atom, being a good leaving group, allows for various substitution and coupling reactions. The ethoxy and isopropoxy groups can influence the compound’s reactivity and stability by providing steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-ethoxypyridine: Lacks the isopropoxy group, making it less sterically hindered.
5-Bromo-2-isopropoxypyridine: Lacks the ethoxy group, which may affect its solubility and reactivity.
Uniqueness
5-Bromo-2-ethoxy-3-isopropoxypyridine is unique due to the combination of bromine, ethoxy, and isopropoxy groups on the pyridine ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
5-bromo-2-ethoxy-3-propan-2-yloxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-4-13-10-9(14-7(2)3)5-8(11)6-12-10/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSKOYGIUJSXDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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